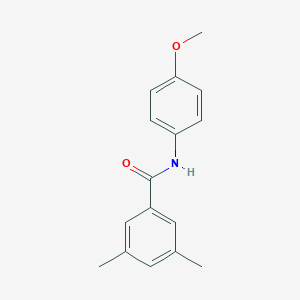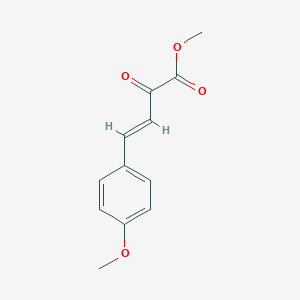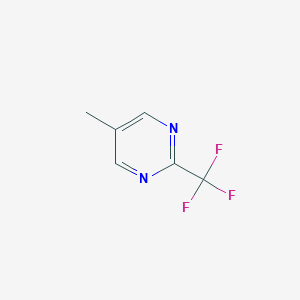
5-Methyl-2-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(trifluoromethyl)pyrimidine is a heterocyclic compound that is widely used in scientific research. This compound is commonly referred to as MTFP and has a molecular formula of C6H4F3N2. MTFP is a versatile compound that has numerous applications in the field of chemistry, biochemistry, and pharmacology. In
作用機序
MTFP acts as a fluorescent probe by binding to metal ions such as copper, zinc, and iron. The binding of MTFP to these metal ions results in a change in the fluorescence properties of MTFP. This change in fluorescence can be used to detect the presence of metal ions in biological systems. Additionally, MTFP has been shown to have anti-tumor activity by inhibiting the growth of cancer cells.
生化学的および生理学的効果
MTFP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MTFP can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. Additionally, MTFP has been shown to have antioxidant activity by scavenging free radicals. In vivo studies have shown that MTFP can reduce inflammation and improve cognitive function.
実験室実験の利点と制限
MTFP has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high degree of stability. Additionally, MTFP has a high degree of selectivity for metal ions, making it an ideal fluorescent probe for the detection of metal ions in biological systems. However, one limitation of MTFP is that it has low water solubility, which can make it difficult to use in aqueous environments.
将来の方向性
There are several future directions for the use of MTFP in scientific research. One potential direction is the development of new fluorescent probes based on MTFP. These probes could have improved selectivity and sensitivity for metal ions, making them more useful for the detection of metal ions in biological systems. Additionally, MTFP could be used as a starting point for the development of new anti-tumor agents. Finally, MTFP could be used to study the role of metal ions in biological processes, such as the role of copper in Alzheimer's disease.
合成法
MTFP can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-methyl-2-hydrazinopyrimidine with trifluoroacetaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or distillation. MTFP can also be synthesized using other methods such as the reaction of 5-methyl-2-chloropyrimidine with trifluoroacetic acid.
科学的研究の応用
MTFP has numerous applications in scientific research. One of the most common applications is as a building block in the synthesis of other compounds. MTFP can be used to synthesize a variety of compounds such as pharmaceuticals, agrochemicals, and materials. MTFP is also used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, MTFP is used as a precursor for the synthesis of other fluorescent probes.
特性
CAS番号 |
198404-31-8 |
|---|---|
製品名 |
5-Methyl-2-(trifluoromethyl)pyrimidine |
分子式 |
C6H5F3N2 |
分子量 |
162.11 g/mol |
IUPAC名 |
5-methyl-2-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-10-5(11-3-4)6(7,8)9/h2-3H,1H3 |
InChIキー |
ICIXWOILXWARKO-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1)C(F)(F)F |
正規SMILES |
CC1=CN=C(N=C1)C(F)(F)F |
同義語 |
Pyrimidine, 5-methyl-2-(trifluoromethyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



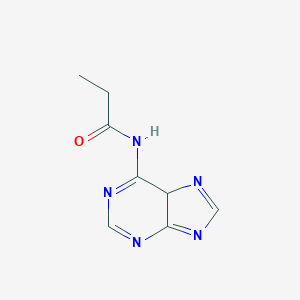
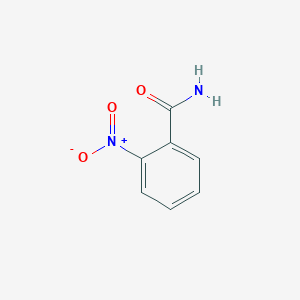
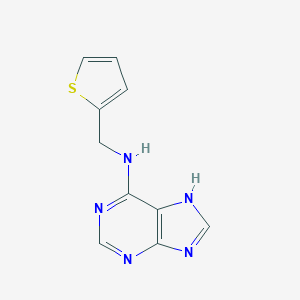
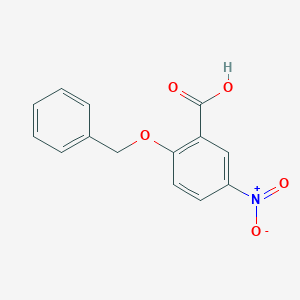
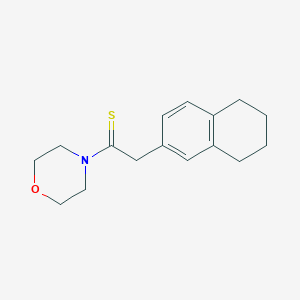
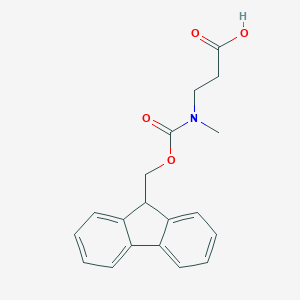
![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)
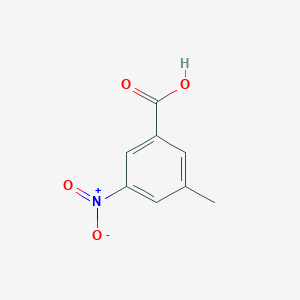
![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)
![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)
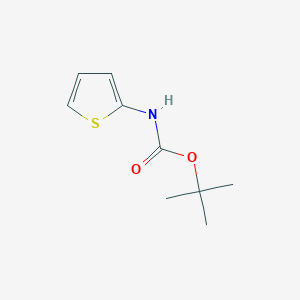
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)
